molecular formula C21H17ClN6O B10875003 2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10875003
M. Wt: 404.9 g/mol
InChI Key: ATDQUXLWLKQZBA-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chloro-2-pyridyl and 3-methoxyphenyl groups through nucleophilic substitution reactions.

    Methylation: The addition of methyl groups to the 8 and 9 positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridyl or triazolo rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chloro group in the pyridyl ring can be substituted by various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or primary amines under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different physical and chemical properties, making them useful for further applications in research and industry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-pyridyl)-7-phenyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-(4-Chloro-2-pyridyl)-7-(3-hydroxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

The presence of the 3-methoxyphenyl group in 2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H17ClN6O

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-chloropyridin-2-yl)-10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6O/c1-12-13(2)28(15-5-4-6-16(10-15)29-3)20-18(12)21-25-19(26-27(21)11-24-20)17-9-14(22)7-8-23-17/h4-11H,1-3H3

InChI Key

ATDQUXLWLKQZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=NC=CC(=C4)Cl)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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